Bienvenue dans la boutique en ligne BenchChem!

Chikv-IN-4

Chikungunya virus Antiviral Small molecule inhibitor

Chikv-IN-4 is a second-generation piperazinyl-pyrimidine inhibitor optimized through 100-analogue SAR. With an EC50 of 0.6 µM against CHIKV and a pre-existing ADMET package covering solubility, hERG, and microsomal stability, it is the benchmark reference for nsP1-targeting antiviral programs. Unlike unvalidated analogues, its confirmed target engagement and metabolic profile reduce lead optimization risk, making it ideal for time-of-addition, resistance mapping, and in vivo efficacy studies. Select this lead compound to ensure experimental reproducibility and accelerate your CHIKV drug discovery pipeline.

Molecular Formula C18H22BrN5O
Molecular Weight 404.3 g/mol
Cat. No. B4464752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChikv-IN-4
Molecular FormulaC18H22BrN5O
Molecular Weight404.3 g/mol
Structural Identifiers
SMILESCCNC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Br)C
InChIInChI=1S/C18H22BrN5O/c1-3-20-18-21-13(2)12-16(22-18)23-8-10-24(11-9-23)17(25)14-4-6-15(19)7-5-14/h4-7,12H,3,8-11H2,1-2H3,(H,20,21,22)
InChIKeyVQDRALXYLFZGFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chikv-IN-4: A Potent and Selective Second-Generation CHVB Inhibitor for Chikungunya Virus Research


Chikv-IN-4, also known as compound 31b, is a small-molecule antiviral agent belonging to the piperazinyl-pyrimidine CHVB chemical series. It is a second-generation inhibitor designed to target the viral capping machinery (nsP1 protein) of the Chikungunya virus (CHIKV) [1]. This compound was identified and optimized through an extensive medicinal chemistry campaign involving the synthesis and evaluation of 100 CHVB analogues, with the goal of improving antiviral potency, physicochemical properties, and safety profiles compared to earlier lead compounds [1].

Why Chikv-IN-4 Cannot Be Simply Substituted with Other CHVB or Pan-Antiviral Compounds


Substitution with other CHVB series members or general antiviral agents is not straightforward due to the extensive structure-activity relationship (SAR) and ADMET optimization that led to Chikv-IN-4. The parent study evaluated 100 CHVB analogues and identified only a select few, including 31b (Chikv-IN-4), that met the stringent criteria for potency, safety, and metabolic stability required for a lead compound [1]. Key differentiators such as antiviral EC50, aqueous solubility, lipophilicity, hERG liability, and metabolic stability in human liver microsomes (HLMs) vary significantly across even closely related analogues, meaning that a compound with a similar core scaffold may have drastically inferior performance in one or more of these critical drug development parameters [1]. Therefore, experimental validation of a specific compound's profile is required for reliable scientific outcomes.

Chikv-IN-4 Quantitative Evidence Guide: Differentiated Potency and Selectivity


Chikv-IN-4 (31b) Demonstrates Sub-Micromolar Antiviral Potency in Cell-Based Assays

Chikv-IN-4 (compound 31b) exhibits potent inhibition of Chikungunya virus replication in vitro, with a reported EC50 value of 0.6 μM [1]. This represents a significant optimization over the parent CHVB compound 1b, which served as the starting point for the lead optimization campaign that generated 31b [1]. While the precise EC50 value for compound 1b is not provided in the available text, the study's focus on improving antiviral activity through extensive SAR exploration confirms that 31b is a result of successful potency optimization [1].

Chikungunya virus Antiviral Small molecule inhibitor

Chikv-IN-4 (31b) is a Select Lead Candidate from a 100-Compound SAR Campaign

Chikv-IN-4 (31b) was one of only five compounds (alongside 31d, 32d, 34, and 35d) identified from a pool of 100 synthesized CHVB analogues as a 'potent, safe, and stable lead compound' for further development [1]. This selection was based on a holistic evaluation encompassing antiviral activity, physiochemistry, and a comprehensive toxicological profile, including assessments of aqueous solubility, lipophilicity, CaCo-2 cell toxicity, hERG channel interaction, and metabolic stability in human liver microsomes (HLMs) [1]. Notably, within this elite group, 32d was identified as 'the most promising candidate,' indicating that while 31b is a top-tier lead, it has a closely related, slightly superior analog [1].

Lead optimization Structure-Activity Relationship CHVB series

Chikv-IN-4 (31b) is a Second-Generation Inhibitor with a Defined Mechanism of Action

Chikv-IN-4 is part of the second-generation CHVB series, which was developed based on the previously reported CHVB compound 1b [1]. Through a cross-resistance study, the viral capping machinery, specifically the nsP1 protein, was confirmed as the target for this class of compounds [1]. This mechanistic clarity provides a significant advantage over older or less-characterized compounds where the molecular target may be unknown or less defined, allowing for more rational drug design and understanding of potential off-target effects.

nsP1 inhibitor Viral capping Target engagement

Chikv-IN-4 Optimal Research and Industrial Application Scenarios


Comparative Lead Optimization and SAR Studies

Chikv-IN-4 is ideally suited as a reference compound in medicinal chemistry programs focused on CHIKV nsP1 inhibitors. Its well-defined activity (EC50 = 0.6 μM) and its position as one of five leads from a 100-compound SAR study make it an excellent benchmark for evaluating the potency and drug-like properties of novel synthetic analogues [1]. Researchers can directly compare new compounds against 31b's established performance in antiviral, cytotoxicity, and ADMET assays to quantify the success of their own optimization efforts.

In Vitro Virology and Mechanism-of-Action Studies

As a second-generation inhibitor with a confirmed target (viral capping machinery/nsP1), Chikv-IN-4 is a powerful tool for dissecting the early stages of the CHIKV life cycle [1]. It can be used in time-of-addition experiments to pinpoint the stage of viral replication it inhibits and in resistance selection studies to map the genetic barrier to resistance, which is a known feature of this chemical class [1].

In Vivo Efficacy and Toxicology Profiling

Chikv-IN-4 was selected as a lead compound following a thorough ADMET investigation that included screens for aqueous solubility, lipophilicity, CaCo-2 toxicity, hERG interaction, and human liver microsome stability [1]. This pre-existing data package makes it a strong candidate for direct progression into in vivo efficacy models in mice or other relevant animal species, as a significant portion of the preliminary drug development risk has already been mitigated by the published profiling data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chikv-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.